molecular formula C13H11NO3S B13319611 6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid

6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid

Cat. No.: B13319611
M. Wt: 261.30 g/mol
InChI Key: CMYQTBYGEAASEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid ( 1913272-53-3) is a tricyclic organic compound with a molecular formula of C 13 H 11 NO 3 S and a molecular weight of 261.30 g/mol . This molecule features a complex structure that integrates a quinoline core fused with a 1,3-thiazine ring, terminating in a carboxylic acid functional group. The presence of this carboxylic acid is a key feature, as such groups are known to influence the physicochemical properties of a molecule, including its pKa and solubility, which can be critical for biological activity and absorption characteristics . While specific biological data for this compound is not widely published in the available literature, its structural framework suggests significant potential for biomedical research. Compounds based on the quinoline-carboxylic acid scaffold have been extensively investigated for their pharmacological properties . Furthermore, structurally similar tricyclic heterocycles bearing a carboxylic acid group have been identified as potent, selective inhibitors of protein targets, demonstrating the research value of this chemotype in drug discovery, particularly in the development of anti-cancer agents . Related nitrogen-sulfur heterocyclic systems have also been reported to exhibit notable antimicrobial activity, providing another promising avenue for investigation . Researchers may find this compound valuable as a key intermediate for synthesizing novel derivatives or as a scaffold for probing biological mechanisms. This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

6-oxo-2,3-dihydro-1H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid

InChI

InChI=1S/C13H11NO3S/c15-11-8-4-1-2-5-9(8)14-6-3-7-18-12(14)10(11)13(16)17/h1-2,4-5H,3,6-7H2,(H,16,17)

InChI Key

CMYQTBYGEAASEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)C(=C2SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired thiazinoquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and G-protein coupled receptors, which are involved in various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,3]Thiazolo[3,2-a]quinolin-10-ium Derivatives

Structural Features: These compounds feature a five-membered thiazolo ring fused to a quinoline system. Unlike the target compound, the thiazolo ring is smaller and lacks the carboxylic acid group, but includes a positively charged nitrogen (quaternary ammonium center) . Synthesis: Prepared via annulation reactions of 2-quinolinesulfenyl halides with alkenes or cycloalkenes under regioselective conditions . Applications: Noted for promising biological activity, though specific targets are undisclosed in the evidence .

2-Benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

Structural Features: A thiazolo ring fused to a pyrimidine core, with a benzyl substituent, oxo group at position 5, and carboxylic acid at position 5. The pyrimidine ring reduces aromatic bulk compared to quinoline in the target compound . Molecular Data:

  • Formula: C₁₄H₁₀N₂O₃S
  • Molar Mass: 286.31 g/mol . Synthesis: Likely involves cyclization reactions, as seen in analogous thiazolopyrimidine syntheses (e.g., base-mediated cyclization in ethanol) .

5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

Shares the oxo and carboxylic acid substituents . Molecular Data:

  • Formula: C₇H₄N₂O₃S
  • Molar Mass: 196.18 g/mol . Synthesis: Achieved in 92% yield via reaction in ethanol with NaOH at 20°C . Properties: The absence of a quinoline system likely reduces lipophilicity compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Core Ring System Key Substituents Synthesis Method
6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid (Target) Not Provided Not Provided Thiazino + Quinoline Oxo (C6), Carboxylic Acid (C5) Likely cyclization (inferred)
[1,3]Thiazolo[3,2-a]quinolin-10-ium derivatives Variable Variable Thiazolo + Quinoline Quaternary ammonium center Annulation with sulfenyl halides
2-Benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid C₁₄H₁₀N₂O₃S 286.31 Thiazolo + Pyrimidine Benzyl, Oxo, Carboxylic Acid Cyclization (base-mediated)
5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid C₇H₄N₂O₃S 196.18 Thiazolo + Pyrimidine Oxo, Carboxylic Acid NaOH in ethanol, 20°C

Key Research Findings

Carboxylic acid groups improve solubility in polar solvents but may limit blood-brain barrier penetration compared to ester derivatives (e.g., ethyl esters in ) .

Synthetic Efficiency: Thiazolopyrimidine derivatives are synthesized efficiently (e.g., 92% yield in ), whereas quinoline-fused systems may require more complex regioselective steps (e.g., annulation in ) .

Pyrimidine analogs may serve as smaller scaffolds for structure-activity relationship studies .

Biological Activity

6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid is a heterocyclic compound with potential biological activities. Its unique structure incorporates a thiazine and quinoline moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and research findings.

  • Chemical Formula : C₁₃H₁₁N₁O₃S
  • CAS Number : 61174-80-9
  • Molecular Weight : 261.30 g/mol

Antimicrobial Activity

Research has indicated that derivatives of thiazinoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate broad-spectrum antibacterial activity against various strains of bacteria, including Escherichia coli and Mycobacterium smegmatis .

CompoundMIC (μg/mL)Target Bacteria
6-Oxo-1H,2H,3H,6H-thiazinoquinoline50M. smegmatis
Compound D (related structure)0.91E. coli

Antitubercular Activity

The compound has been evaluated for its antitubercular activity. One study reported that it showed promising results against M. smegmatis, with a minimum inhibitory concentration (MIC) indicating effective growth inhibition . The structural modifications in the thiazinoquinoline series influence their potency against tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of thiazinoquinoline derivatives often correlates with their structural features. The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity. In contrast, electron-donating groups tend to reduce efficacy .

Key Findings from SAR Studies:

  • Hydrophobic Side Chains : Enhances antimicrobial activity.
  • Electron-Withdrawing Substituents : Increase potency against bacterial strains.

Case Studies

A notable study synthesized various thiazinoquinoline derivatives to evaluate their pharmacological profiles. The results indicated that specific substitutions at the 5-carboxylic acid position significantly affected both antibacterial and antitubercular activities .

Example Case Study:

In a comparative analysis involving several derivatives:

  • Compound A : Exhibited high antibacterial activity (MIC = 25 μg/mL).
  • Compound B : Showed lower activity (MIC = 100 μg/mL), indicating the importance of side chain modifications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid?

Answer:
The synthesis typically involves multi-step organic reactions starting from quinoline or thiazine precursors. Key steps include:

  • Cyclocondensation : Formation of the fused thiazino-quinoline core using catalysts like POCl₃ or PPA (polyphosphoric acid) under reflux .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or HCl in aqueous/organic biphasic systems .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters : Optimize reaction time (12-24 hrs) and temperature (80-110°C) to prevent side products like decarboxylated derivatives .**

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm to confirm purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include the carboxylic acid proton (δ 12.5-13.5 ppm, broad) and thiazine ring protons (δ 3.0-4.5 ppm, multiplet) .
    • HRMS : Confirm molecular formula (C₁₃H₁₂N₂O₃S) with <2 ppm mass error .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) in the solid state .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., aromatase inhibition vs. cytotoxicity)?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. H295R for aromatase) and control for off-target effects (e.g., mitochondrial toxicity via MTT assays) .
  • Solubility Limitations : Use DMSO stocks ≤0.1% v/v to avoid solvent interference. For low aqueous solubility, employ β-cyclodextrin inclusion complexes .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation, which may reduce efficacy .

Recommendation : Validate activity in ≥3 independent replicates and cross-reference with structurally analogous compounds (e.g., pyridoquinoxaline derivatives) .**

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to aromatase (PDB: 3EQM). Key interactions include hydrogen bonding between the carboxylic acid group and Arg192/Trp224 residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) to rank binding affinities .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for structural optimization .

Validation : Correlate computational predictions with SPR (surface plasmon resonance) data to measure real-time binding kinetics (ka/kd) .**

Advanced: What modifications enhance the compound’s pharmacokinetic profile without compromising activity?

Answer:

  • Prodrug Design : Synthesize methyl or ethyl esters to improve oral bioavailability. Hydrolyze in vivo via esterases .
  • Halogenation : Introduce fluorine at position 8 (quinoline ring) to enhance metabolic stability and blood-brain barrier penetration .
  • Heteroatom Substitution : Replace sulfur in the thiazine ring with selenium to modulate redox activity and reduce off-target cytotoxicity .

Screening : Use parallel synthesis and high-throughput ADMET assays (e.g., Caco-2 permeability, plasma protein binding) .**

Advanced: How can researchers address discrepancies in spectroscopic data between synthetic batches?

Answer:

  • Tautomerism : The compound may exist in keto-enol forms, causing NMR peak splitting. Use deuterated DMSO for spectra acquisition and compare with DFT-predicted shifts .
  • Trace Metal Contamination : Chelate residual metals (e.g., Pd from coupling reactions) with EDTA washes during purification .
  • Polymorphism : Analyze differential scanning calorimetry (DSC) thermograms to identify crystalline vs. amorphous forms affecting solubility .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
  • Anticancer : SRB assay in NCI-60 cell lines, focusing on IC₅₀ values in breast (MDA-MB-231) and colon (HCT-116) cancers .
  • Enzyme Inhibition : Fluorescence-based aromatase assays using recombinant human CYP19A1 .

Controls : Include reference inhibitors (e.g., letrozole for aromatase) and solvent-only blanks .**

Advanced: What structural analogs of this compound show promise in overcoming drug resistance?

Answer:

  • Thiazetoquinolones : Derivatives with a 6-fluoro substituent (e.g., NM394) exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Thiazolo-triazoles : Substitution with 3-chlorophenyl groups enhances antiproliferative activity in cisplatin-resistant ovarian cancer cells .
    Mechanistic Insight : Resistance mitigation correlates with reduced efflux pump affinity (e.g., P-gp inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.